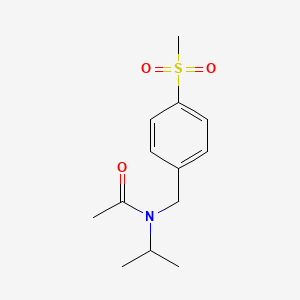
ACETAMIDE, N-ISOPROPYL-N-(p-(METHYLSULFONYL)BENZYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-isopropyl-N-(p-(methylsulfonyl)benzyl)- is a bioactive chemical.
Scientific Research Applications
Functional Group Importance in Synthesis
ACETAMIDE moieties are essential functional groups in various natural and pharmaceutical products. The research by Sakai et al. (2022) emphasizes the significance of acetamide derivatives as nucleophiles in the synthesis of natural and pharmaceutical products. Specifically, the study introduced p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as refined versions of benzyl N-acetylcarbamate potassium salt, demonstrating their utility in producing N-alkylacetamides and protected amines, which are crucial in synthetic studies Sakai et al., 2022.
Role in Antimicrobial Activity
The synthesis and evaluation of 2-bromo-N-(phenylsulfonyl)acetamide derivatives for antimicrobial activity were explored by Fahim and Ismael (2019). Their study involved the reaction of acetamide derivatives with various nitrogen-based nucleophiles, leading to the production of compounds with significant antimicrobial properties. Computational calculations supported the experimental findings, highlighting the potential of these acetamide derivatives in antimicrobial applications Fahim & Ismael, 2019.
Versatility in Chemical Synthesis
The research by Wang et al. (2011) sheds light on the synthesis of phenoxy amide derivatives from N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide using methyl chloroacetate. Their study examined the influence of solvent polarity on chlorination processes, offering insights into the role of acetamide derivatives in the modification of chemical structures and properties Wang et al., 2011.
properties
CAS RN |
3613-88-5 |
|---|---|
Product Name |
ACETAMIDE, N-ISOPROPYL-N-(p-(METHYLSULFONYL)BENZYL)- |
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H19NO3S/c1-10(2)14(11(3)15)9-12-5-7-13(8-6-12)18(4,16)17/h5-8,10H,9H2,1-4H3 |
InChI Key |
RFILTMLNWIGLRI-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Appearance |
Solid powder |
Other CAS RN |
3613-88-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetamide, N-isopropyl-N-(p-(methylsulfonyl)benzyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)
![N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664253.png)
![N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1664254.png)
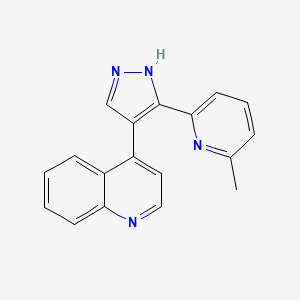
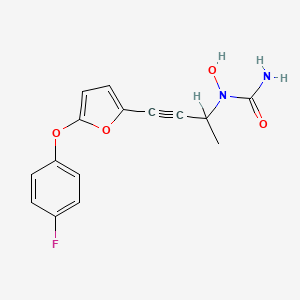
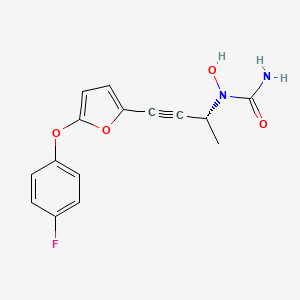
![5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)
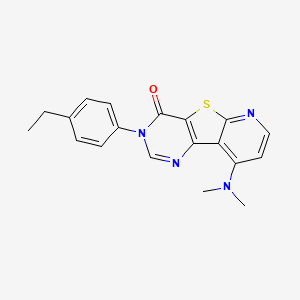

![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)
![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)